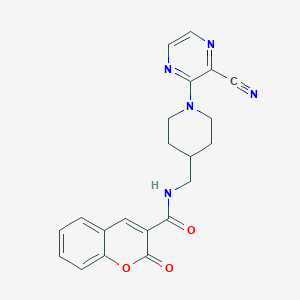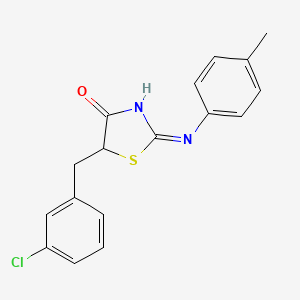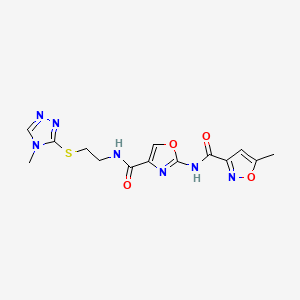![molecular formula C22H19N3S B2783539 2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207003-70-0](/img/structure/B2783539.png)
2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine, also known as MPTPVP, is a pyrazolo[1,5-a]pyrazine derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, which have led to its increasing use in the scientific community.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, highlighting the interest in these compounds for various scientific applications. These compounds are synthesized through reactions involving specific reagents and conditions, with their structures confirmed via elemental analysis and spectral data. This area of research is crucial for developing new materials and drugs, as detailed structural knowledge is foundational for understanding and predicting chemical behavior and biological activity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Cytotoxicity and Anticancer Potential
Studies on pyrazole derivatives with specific functional groups have demonstrated promising cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. By evaluating these compounds' ability to inhibit cell proliferation and induce apoptosis, researchers can identify new therapeutic leads against various cancer types. Such studies underscore the importance of chemical synthesis in developing novel anticancer strategies (Dachuan Liu, M. Gao, Q. Huo, Tao Ma, Ying Wang, Cheng-Zhu Wu, 2019).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel pyrazole, isoxazole, and other heterocyclic derivatives has been explored for their antimicrobial and anti-inflammatory activities. By preparing these compounds through multi-component cyclo-condensation reactions and evaluating their biological activities, researchers can discover new drugs for treating bacterial, fungal infections, and inflammatory conditions. This line of research is critical for addressing the growing concern of antimicrobial resistance and the need for new anti-inflammatory medications (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).
Material Science Applications
In addition to biomedical applications, pyrazole and pyrazine derivatives have been investigated for their potential in material science, such as corrosion inhibitors for metals. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in aggressive environments. This application is particularly relevant in industries where metal longevity and integrity are critical, demonstrating the versatility of pyrazole and pyrazine derivatives in both biological and material sciences (A. Al-amiery, A. Kadhum, A. Mohamad, Sutiana Junaedi, 2013).
properties
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3S/c1-3-17-8-10-18(11-9-17)15-26-22-21-14-20(24-25(21)13-12-23-22)19-7-5-4-6-16(19)2/h3-14H,1,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNSIVDIKXCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)

![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)


![(E)-1-(2-(benzyloxy)-5-chlorophenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B2783479.png)